molecular formula C18H19Br2N B175639 3,6-dibromo-9-hexyl-9H-carbazole CAS No. 150623-72-6

3,6-dibromo-9-hexyl-9H-carbazole

Cat. No.: B175639
CAS No.: 150623-72-6
M. Wt: 409.2 g/mol
InChI Key: POMJRCRJZRALHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and electronic properties. The addition of bromine atoms at the 3 and 6 positions, along with a hexyl group at the 9 position, enhances its reactivity and solubility, making it a valuable intermediate in various chemical syntheses .

Safety and Hazards

The safety information for 3,6-Dibromo-9-Hexyl-9H-Carbazole includes the following hazard statements: H315-H319 . This means it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dibromo-9-hexyl-9H-carbazole can be synthesized starting from 3,6-dibromocarbazole. The synthesis involves a standard alkylation reaction using 1-bromohexane as the alkylation reagent and sodium hydroxide as the base . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,6-dibromo-9-hexyl-9H-carbazole involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the electron-donating hexyl group. These functional groups allow the compound to interact with other molecules, facilitating the formation of new chemical bonds and structures . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Properties

IUPAC Name

3,6-dibromo-9-hexylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMJRCRJZRALHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479187
Record name 9H-Carbazole, 3,6-dibromo-9-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150623-72-6
Record name 9H-Carbazole, 3,6-dibromo-9-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-hexyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-9-hexyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3,6-dibromo-9-hexyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3,6-dibromo-9-hexyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3,6-dibromo-9-hexyl-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3,6-dibromo-9-hexyl-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3,6-dibromo-9-hexyl-9H-carbazole
Customer
Q & A

Q1: What is the structural significance of 3,6-dibromo-9-hexyl-9H-carbazole and how does it relate to its potential applications?

A1: this compound is characterized by a planar carbazole ring system with a n-hexyl chain in a fully extended conformation []. This structure makes it a suitable building block for larger molecules. For instance, it can be used as a monomer in the synthesis of polymers with potential applications in organic electronics. [] describes its use in synthesizing 3,6-carbazole-alt-tetraphenylsilane copolymers, demonstrating its utility in creating materials for blue electroluminescence.

Q2: How does the incorporation of this compound into polymers affect their electroluminescent properties?

A2: When this compound is used to create copolymers with integrated iridium complexes, efficient energy transfer from the polymer backbone to the iridium complex is observed []. This energy transfer results in the polymer films predominantly emitting blue light from the iridium complex, making them suitable for blue electroluminescent devices. Additionally, incorporating this monomer helps suppress phase separation in the polymers, leading to more homogenous films and improved performance in electroluminescent devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.